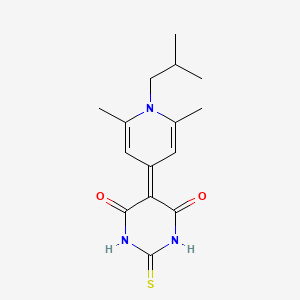

5-(1-isobutyl-2,6-dimethyl-4(1H)-pyridinylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar in structure to the compound of interest, often involves condensation reactions. For instance, a one-pot synthesis approach can be utilized for preparing pyrimidine derivatives through the reaction of specific precursors in the presence of catalysts like pyridine. Such methods underscore the versatility and efficiency of synthesizing complex pyrimidine scaffolds, including thioxodihydropyrimidine derivatives, from readily available materials (Abdullah M. Asiri & Salman A. Khan, 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, akin to the compound , has been elucidated using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. These techniques confirm the molecular frameworks and substitution patterns, critical for understanding the compound's chemical behavior and reactivity (Abdullah M. Asiri & Salman A. Khan, 2010).

Chemical Reactions and Properties

Pyrimidine derivatives are known for their reactivity in various chemical reactions, including cycloaddition, Michael-type reactions, and reactions with electrophiles and nucleophiles. These reactions often result in the formation of novel pyrimidine scaffolds with diverse substituents, showcasing the compound's versatility in organic synthesis. The reactivity patterns are indicative of the compound's potential utility in synthesizing a wide range of chemical entities (T. Kinoshita, Yukihiro Watanabe, S. Nakao, & S. Furukawa, 1992).

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Research into thioxopyrimidines and related compounds has led to the development of novel synthetic methods and the creation of new ring systems, such as isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno[2,3-d]pyrimidines. These methods often involve one-pot syntheses or reactions with hydrazines and thiourea, highlighting the versatility of pyrimidine derivatives in organic synthesis (Abdel-fattah et al., 1998).

Antimicrobial Activity

Synthetic efforts have also focused on the antimicrobial properties of pyridothienopyrimidines and thioxopyrimidinediones, indicating the potential of these compounds in developing new antimicrobial agents. The structural diversity of these compounds allows for the exploration of their bioactivity against various microbial strains, underscoring the importance of pyrimidine derivatives in pharmaceutical research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antiviral Research

Recent studies have also explored the antiviral potential of pyrimidine thioglycosides, particularly against significant threats like SARS-COV-2 and Avian Influenza H5N1 viruses. This research is crucial for the development of new antiviral drugs, highlighting the ongoing need for novel compounds to combat emerging viral diseases (Abu-Zaied, Elgemeie, & Mahmoud, 2021).

Catalysis and Synthetic Applications

The synthesis of pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts illustrates the role of pyrimidine derivatives in medicinal and pharmaceutical industries. These scaffolds are key precursors for bioactive molecules, with research focusing on developing efficient synthetic routes through the use of various catalysts, including green solvents and catalyst-free conditions (Parmar, Vala, & Patel, 2023).

Propriétés

IUPAC Name |

5-[2,6-dimethyl-1-(2-methylpropyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-8(2)7-18-9(3)5-11(6-10(18)4)12-13(19)16-15(21)17-14(12)20/h5-6,8H,7H2,1-4H3,(H2,16,17,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIFGFOLELFTHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=O)NC(=S)NC2=O)C=C(N1CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)

![4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5525157.png)

![N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B5525175.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)

![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)

![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)

![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)